molecular formula C24H16Br2Cl2N4O2 B11713418 2,4-dibromo-6-[(E)-{[1-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-4-(4-methoxyphenyl)-1H-imidazol-2-yl]imino}methyl]phenol

2,4-dibromo-6-[(E)-{[1-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-4-(4-methoxyphenyl)-1H-imidazol-2-yl]imino}methyl]phenol

Cat. No.: B11713418
M. Wt: 623.1 g/mol
InChI Key: YBCIMFGXJYAZTM-UYKANAEJSA-N
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Description

2,4-DIBROMO-6-[(E)-({1-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-4-(4-METHOXYPHENYL)-1H-IMIDAZOL-2-YL}IMINO)METHYL]PHENOL is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIBROMO-6-[(E)-({1-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-4-(4-METHOXYPHENYL)-1H-IMIDAZOL-2-YL}IMINO)METHYL]PHENOL typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 2,4-dibromophenol with 2,4-dichlorobenzaldehyde under specific reaction conditions to form the desired product . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-DIBROMO-6-[(E)-({1-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-4-(4-METHOXYPHENYL)-1H-IMIDAZOL-2-YL}IMINO)METHYL]PHENOL undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups .

Scientific Research Applications

2,4-DIBROMO-6-[(E)-({1-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-4-(4-METHOXYPHENYL)-1H-IMIDAZOL-2-YL}IMINO)METHYL]PHENOL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-DIBROMO-6-[(E)-({1-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-4-(4-METHOXYPHENYL)-1H-IMIDAZOL-2-YL}IMINO)METHYL]PHENOL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2,4-DIBROMO-6-[(E)-({1-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-4-(4-METHOXYPHENYL)-1H-IMIDAZOL-2-YL}IMINO)METHYL]PHENOL lies in its specific combination of halogen atoms and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H16Br2Cl2N4O2

Molecular Weight

623.1 g/mol

IUPAC Name

2,4-dibromo-6-[(E)-[1-[(E)-(2,4-dichlorophenyl)methylideneamino]-4-(4-methoxyphenyl)imidazol-2-yl]iminomethyl]phenol

InChI

InChI=1S/C24H16Br2Cl2N4O2/c1-34-19-6-3-14(4-7-19)22-13-32(30-12-15-2-5-18(27)10-21(15)28)24(31-22)29-11-16-8-17(25)9-20(26)23(16)33/h2-13,33H,1H3/b29-11+,30-12+

InChI Key

YBCIMFGXJYAZTM-UYKANAEJSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=CN(C(=N2)/N=C/C3=C(C(=CC(=C3)Br)Br)O)/N=C/C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

COC1=CC=C(C=C1)C2=CN(C(=N2)N=CC3=C(C(=CC(=C3)Br)Br)O)N=CC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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